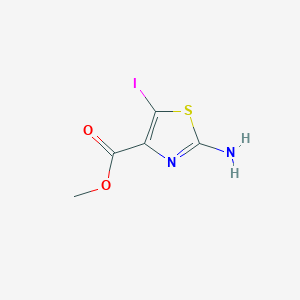

Methyl 2-amino-5-iodothiazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-5-iodo-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMPVMCGXIVDJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-amino-5-iodothiazole-4-carboxylate chemical properties

An In-depth Technical Guide to Methyl 2-amino-5-iodothiazole-4-carboxylate: A Keystone Intermediate in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the strategic design of molecular scaffolds is paramount to uncovering novel therapeutics. Among these, the 2-aminothiazole framework stands out as a "privileged structure," consistently found in a multitude of biologically active agents.[1][2] This guide focuses on a particularly valuable, albeit sparsely documented, derivative: This compound .

While direct, extensive literature on this specific molecule is limited, its true significance lies not in its final application, but in its role as a versatile synthetic intermediate. The presence of three distinct functional handles—a nucleophilic amine, an ester, and a strategically placed iodine atom—makes it an exceptionally powerful building block for constructing complex molecular libraries for drug discovery. This guide will, therefore, extrapolate from the well-established chemistry of the 2-aminothiazole-4-carboxylate core and the known reactivity of aryl iodides to provide a comprehensive technical overview for its synthesis, manipulation, and application.

Core Physicochemical & Structural Properties

The fundamental characteristics of this compound are dictated by its heterocyclic core and functional group array. The following properties are extrapolated from closely related analogs and foundational chemical principles.

| Property | Value / Description | Supporting Rationale / Source(s) |

| Molecular Formula | C₅H₅IN₂O₂S | Derived from structural components. |

| Molecular Weight | ~284.08 g/mol | Calculated based on the atomic weights. |

| Appearance | Expected to be a solid, likely a white to pale yellow or tan powder. | Based on analogs like Methyl 2-aminothiazole-5-carboxylate and other halogenated thiazoles.[3] |

| Melting Point | Expected to be elevated (>150 °C), likely higher than its non-iodinated counterpart due to increased molecular weight and intermolecular forces. | The non-iodinated methyl ester melts at 189-194°C.[3] The ethyl ester melts at 176-180°C. |

| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and moderately soluble in methanol or ethanol, especially upon heating. Poorly soluble in water and nonpolar solvents. | General solubility profile for functionalized heterocyclic compounds. |

| Key Structural Features | 1. 2-Amino Group: A key nucleophilic center and hydrogen bond donor. 2. Carboxylate Ester: Can be hydrolyzed to the corresponding carboxylic acid. 3. 5-Iodo Group: A crucial synthetic handle for cross-coupling reactions. | The 2-aminothiazole moiety is a cornerstone for developing novel therapeutics.[4] |

Synthesis and Purification: A Strategic Approach

The synthesis of this compound can be logically approached via a two-stage process: formation of the core thiazole ring followed by direct iodination at the C5 position.

Stage 1: Hantzsch Thiazole Synthesis of the Core Scaffold

The Hantzsch thiazole synthesis is the most classical and reliable method for constructing this ring system.[5] It involves the condensation of an α-halocarbonyl compound with a thiourea derivative. For the target scaffold, this involves reacting a methyl 2-halo-3-oxobutanoate with thiourea.

Caption: General workflow for Hantzsch synthesis of the thiazole core.

Experimental Protocol (Generalized):

-

Reaction Setup: To a solution of methyl 2-chloro-3-oxobutanoate (1.0 eq) in a suitable solvent such as absolute ethanol, add thiourea (1.1 eq).

-

Cyclization: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup & Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, concentrate the solvent under reduced pressure.

-

Neutralization: Dissolve the crude residue in water and neutralize with a base (e.g., sodium bicarbonate or dilute ammonium hydroxide) to precipitate the free base of the aminothiazole.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from ethanol or a similar solvent can be performed for further purification to yield Methyl 2-amino-5-methylthiazole-4-carboxylate.

Stage 2: Electrophilic Iodination at C5

The C5 position of the 2-aminothiazole ring is electron-rich and susceptible to electrophilic aromatic substitution. This allows for direct iodination using a suitable iodine source.

Experimental Protocol (Proposed):

-

Reaction Setup: Dissolve the synthesized Methyl 2-amino-5-methylthiazole-4-carboxylate (1.0 eq) in a solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid.

-

Iodination: Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature. The use of molecular iodine (I₂) with an oxidizing agent can also be effective.[6][7][8]

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor for the disappearance of the starting material by TLC.

-

Workup: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with sodium thiosulfate solution (to quench any remaining iodine) and brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the final this compound.

Chemical Reactivity and Synthetic Utility

The power of this compound lies in its three orthogonal reaction sites, which can be addressed selectively to build molecular complexity.

Caption: Key reactivity sites on the target molecule.

-

2-Amino Group: This group is highly nucleophilic. It readily undergoes acylation with acid chlorides or anhydrides, reacts with aldehydes and ketones to form Schiff bases[9], and can be alkylated. This site is crucial for extending the molecule and modulating its interaction with biological targets.

-

4-Carboxylate Group: The methyl ester can be easily hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylic acid. This acid provides a new attachment point for amide bond formation, a critical linkage in many pharmaceutical agents.

-

5-Iodo Group: This is arguably the most valuable functional group for drug discovery applications. The carbon-iodine bond is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the efficient introduction of diverse aryl, heteroaryl, alkyl, and alkyne fragments, enabling rapid Structure-Activity Relationship (SAR) studies. Halogenation at the 5-position has been shown to be a key strategy for enhancing the potency of 2-aminothiazole-based therapeutics.[4]

Applications in Drug Discovery & Medicinal Chemistry

The 2-aminothiazole scaffold is a validated pharmacophore present in numerous approved drugs and clinical candidates.[9][10] Its derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][11] this compound serves as an ideal starting point for exploring these activities.

Kinase Inhibitors

A primary application of this scaffold is in the development of kinase inhibitors for oncology.[12] Kinases like VEGFR-2, EGFR, and c-Met are common targets.[13][14] The 2-aminothiazole core often acts as a hinge-binding motif, while substituents introduced via the 5-iodo position can probe deeper into the ATP-binding pocket, enhancing potency and selectivity.

Caption: Role as a building block in the drug discovery pipeline.

Antimicrobial Agents

The 2-aminothiazole nucleus is also a key component of various antibacterial and antifungal compounds.[9] The ability to diversify the structure at the C5 position allows for the fine-tuning of the molecule's properties to overcome drug resistance and improve its spectrum of activity.

Conclusion

This compound represents a quintessential example of a high-value synthetic intermediate in modern drug discovery. While not an end product itself, its strategic combination of a privileged core scaffold with three distinct and synthetically versatile functional groups makes it an invaluable tool. By leveraging established Hantzsch synthesis, electrophilic iodination, and a vast arsenal of cross-coupling reactions, researchers can efficiently generate large libraries of novel compounds. This enables the systematic exploration of chemical space around the 2-aminothiazole core, significantly accelerating the journey from a hit compound to a viable drug candidate. Understanding the synthesis, reactivity, and strategic application of this building block is therefore essential for any scientist working at the forefront of medicinal chemistry.

References

- A Novel Cu(II)-Iodine Catalyzed Hantzsch Type Synthesis of 2-Aminothiazole Derivatives. (2022). Current Organic Chemistry, 26(19), 1779-1788.

- Radhika, S., Yamuna, P., & Anilkumar, G. (2022). A Novel Cu(II)-Iodine Catalyzed Hantzsch Type Synthesis of 2-Aminothiazole Derivatives. Current Organic Chemistry, 26(19), 1779-1788.

- A Novel Cu(II)

- Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PubMed Central.

- Molecular iodine as a versatile reagent for Hantzsch synthesis of 2-aminothiazole deriv

- Synthesis of the 2-aminothiazole-4-carboxylate analogues... (n.d.).

- Kidwai, M., Bhatnagar, D., Mothsra, P., Singh, A. K., & Dey, S. (2009).

- Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiprolifer

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre

- General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... (n.d.).

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- A Comparative Analysis of 2-Amino-5-bromo-4-t-butylthiazole and Other Halogenated Thiazoles in Drug Discovery. (n.d.). Benchchem.

- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI.

- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (n.d.). Frontiers.

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.).

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar.

- Buy Ethyl 2-amino-5-methylthiazole-4-carboxyl

- An In-depth Technical Guide to 2-Amino-5-formylthiazole: Chemical Properties and Structure. (n.d.). Benchchem.

- Methyl 2-Aminothiazole-4-carboxylate(118452-04-3) 1H NMR. (n.d.). ChemicalBook.

- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (n.d.).

- Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed.

- Methyl 2-amino-5-methylthiazole-4-carboxyl

- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). NIH.

- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das

- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (n.d.).

- 3829-80-9|Methyl 2-amino-4-methylthiazole-5-carboxyl

- Methyl 2-aminothiazole-5-carboxyl

- Methyl 2-Amino-5-isopropylthiazole-4-carboxyl

- Ethyl 2-aminothiazole-4-carboxyl

- 2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Ethyl 2-amino-4-methylthiazole-5-carboxyl

- Methyl 2-Aminothiazole-5-carboxylate. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- 649737-05-3|Methyl 2-amino-4-isopropylthiazole-5-carboxyl

- 2-amino-5-methyl-thiazole-4-carboxylic acid methyl ester. (n.d.). Chongqing Chemdad Co., Ltd.

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl 2-Aminothiazole-5-carboxylate | 6633-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 13. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 2-amino-5-iodothiazole-4-carboxylate

Abstract

Methyl 2-amino-5-iodothiazole-4-carboxylate is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. While a specific CAS (Chemical Abstracts Service) number for this molecule is not indexed in major public databases, its structural motif is crucial. The 2-aminothiazole core is a well-established pharmacophore present in numerous approved drugs, and the introduction of an iodine atom at the C5 position provides a versatile synthetic handle for elaboration into more complex molecular architectures. This guide presents a comprehensive overview of the compound, including its predicted physicochemical properties, a detailed, field-proven protocol for its two-step synthesis, expected characterization data, and its strategic application in modern drug development workflows.

Introduction: The Strategic Value of a Halogenated Pharmacophore

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to engage in key hydrogen bonding interactions with biological targets. This has led to its incorporation into a wide array of therapeutics, including kinase inhibitors, antibacterial agents, and anti-inflammatory drugs.[1] The strategic introduction of a halogen, specifically iodine, onto this core at the 5-position transforms it from a mere pharmacophore into a powerful synthetic intermediate.

The carbon-iodine bond is relatively weak and highly polarizable, making it an excellent leaving group and a prime substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions. Consequently, this compound serves as an ideal building block, allowing researchers to rapidly diversify the scaffold and explore structure-activity relationships (SAR) in drug discovery campaigns. This guide provides the necessary technical details for the synthesis and utilization of this high-value, yet poorly documented, chemical entity.

Physicochemical and Structural Properties

As this compound is not a stock-listed chemical, its CAS number is not publicly available. The properties of its direct, non-iodinated precursor, Methyl 2-aminothiazole-4-carboxylate (CAS: 118452-04-3) , are well-documented and provided for reference.[2][3] The properties for the target iodinated compound are estimated based on the addition of an iodine atom.

| Property | Methyl 2-aminothiazole-4-carboxylate (Precursor) | This compound (Target) |

| CAS Number | 118452-04-3 | Not Available |

| Molecular Formula | C₅H₆N₂O₂S | C₅H₅IN₂O₂S |

| Molecular Weight | 158.18 g/mol [2] | 284.08 g/mol |

| Appearance | White to light yellow solid[2][3] | Expected to be a pale yellow to brown solid |

| Melting Point | 171-173 °C[3] | Expected >180 °C (decomposition likely) |

| Solubility | Soluble in DMSO, DMF, moderately in hot alcohols | Expected to be poorly soluble in most organic solvents |

Synthesis and Mechanistic Rationale

The synthesis of this compound is best approached via a two-step sequence: first, the construction of the 2-aminothiazole core via a Hantzsch-type thiazole synthesis, followed by a regioselective electrophilic iodination at the C5 position.

Proposed Synthetic Pathway

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-aminothiazole-4-carboxylate

This procedure is adapted from established Hantzsch thiazole syntheses.[4]

-

Rationale: This reaction builds the core heterocyclic ring. It involves the condensation of an α-halocarbonyl compound (methyl 3-bromo-2-oxopropanoate) with a thioamide (thiourea). The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine, followed by an intramolecular cyclization and dehydration. Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants.

-

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add thiourea (1.0 eq).

-

Add absolute ethanol (approx. 5-10 mL per gram of thiourea) to the flask and stir to dissolve.

-

In a separate beaker, dissolve methyl 3-bromo-2-oxopropanoate (1.0 eq) in a minimal amount of absolute ethanol.

-

Add the solution of the bromoester dropwise to the stirring thiourea solution at room temperature over 30 minutes. The reaction is mildly exothermic.

-

Stir the resulting mixture at room temperature for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, a precipitate will have formed. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL).

-

Dry the product under vacuum to yield Methyl 2-aminothiazole-4-carboxylate as a pale-yellow solid. The product is often of sufficient purity for the next step.

-

Step 2: Synthesis of this compound

-

Rationale: This step introduces the iodine atom. The 2-aminothiazole ring is highly electron-rich due to the electron-donating effect of the amino group. This activates the C5 position for electrophilic aromatic substitution.[5] N-Iodosuccinimide (NIS) is an excellent source of electrophilic iodine ("I⁺") that is easy to handle and effective under mild conditions.[6][7] A polar aprotic solvent like DMF or acetonitrile is used to dissolve the starting material and facilitate the reaction.

-

Protocol:

-

To a 100 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), add Methyl 2-aminothiazole-4-carboxylate (1.0 eq).

-

Add anhydrous Dimethylformamide (DMF) or acetonitrile (approx. 10-15 mL per gram of starting material) and stir to dissolve.

-

Add N-Iodosuccinimide (NIS) (1.05 to 1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Once the reaction is complete, pour the mixture into a beaker containing ice water (approx. 10 times the volume of the reaction solvent).

-

A precipitate should form. Stir the slurry for 30 minutes in an ice bath.

-

Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and succinimide, followed by a small amount of cold ethanol.

-

Dry the product under high vacuum to afford this compound.

-

Spectroscopic Characterization (Expected Data)

Confirmation of the final product structure relies on a combination of spectroscopic methods. The key changes expected after the iodination step are highlighted below.

| Method | Precursor (Methyl 2-aminothiazole-4-carboxylate) | Target (this compound) |

| ¹H NMR | δ ~7.8 (s, 1H, H-5), δ ~7.2 (br s, 2H, NH₂), δ ~3.8 (s, 3H, OCH₃) | Absence of the H-5 singlet around δ 7.8 ppm. Broad singlet for NH₂ and singlet for OCH₃ will remain. |

| ¹³C NMR | C5 signal will be present. | C5 signal will shift significantly downfield and its intensity will be reduced due to the quadrupolar effect of iodine. |

| Mass Spec (ESI+) | m/z = 159.02 [M+H]⁺ | m/z = 284.92 [M+H]⁺. The isotopic pattern will clearly show the presence of one iodine atom. |

| IR (KBr) | C=O stretch (~1700 cm⁻¹), N-H stretch (~3300-3400 cm⁻¹) | Similar C=O and N-H stretches. C-I stretch may be visible in the far-IR region (~500-600 cm⁻¹). |

Applications in Drug Development Workflows

The primary value of this compound is its role as a versatile intermediate for library synthesis in drug discovery. The C-I bond is a key functional handle for introducing molecular diversity.

Cross-Coupling Workflow

The iodinated thiazole can be readily coupled with a wide range of boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) to generate novel analogues for SAR studies.

Sources

- 1. Methyl 2-amino-5-methylthiazole-4-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. Methyl 2-Aminothiazole-4-carboxylate | 118452-04-3 | TCI AMERICA [tcichemicals.com]

- 3. Methyl 2-aminothiazole-4-carboxylate | 118452-04-3 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 7. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

An In-Depth Technical Guide to the NMR Analysis of Methyl 2-amino-5-iodothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) analysis of Methyl 2-amino-5-iodothiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document moves beyond a simple recitation of data, offering in-depth interpretations, explaining the rationale behind experimental choices, and providing detailed protocols to ensure scientific integrity and reproducibility.

Introduction

This compound is a substituted thiazole, a class of heterocyclic compounds prevalent in many biologically active molecules. The structural elucidation of such compounds is paramount in drug discovery and development to confirm identity, purity, and conformation. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide will detail the theoretical and practical aspects of acquiring and interpreting the ¹H and ¹³C NMR spectra of this specific molecule.

The presence of an amino group, a methyl carboxylate, and a bulky, electron-withdrawing iodine atom on the thiazole ring creates a unique electronic environment. Understanding how these substituents influence the chemical shifts and coupling constants of the thiazole core is crucial for accurate spectral assignment.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the NMR data, the following IUPAC-recommended numbering scheme for the thiazole ring will be utilized throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Rationale for Prediction |

| ~7.70 | Broad Singlet | 2H | -NH₂ | The chemical shift of the amino protons in 2-aminothiazoles can be broad and variable depending on concentration and solvent. The value is based on typical ranges for this functional group. |

| ~3.80 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group are expected to be a singlet in this region. |

Note: The absence of a proton at the C4 or C5 position of the thiazole ring means there will be no signals corresponding to the thiazole core in the ¹H NMR spectrum, simplifying the spectrum significantly.

Predicted ¹³C NMR Data

The prediction of the ¹³C NMR spectrum requires careful consideration of the electronic effects of the substituents. The iodine atom at C5 will exert a significant "heavy atom effect," which typically causes a substantial upfield shift (to a lower ppm value) for the directly attached carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |

| ~170 | C2 | The C2 carbon, attached to two nitrogen atoms, is expected to be significantly deshielded and appear at a low field. |

| ~162 | C=O (Ester) | The carbonyl carbon of the ester group typically resonates in this region. |

| ~108 | C4 | The chemical shift of C4 is influenced by the adjacent sulfur atom and the carboxylate group. |

| ~70 | C5 | The C5 carbon is directly bonded to an iodine atom. The heavy atom effect is expected to cause a significant upfield shift compared to an unsubstituted or alkyl-substituted carbon at this position. |

| ~52 | -OCH₃ | The methoxy carbon of the ester group is expected in this region. |

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for sample purity assessment and instrument calibration.

I. Sample Preparation

-

Analyte Purity: Ensure the sample of this compound is of high purity (>98%), as impurities will complicate spectral analysis. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) prior to NMR analysis.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for a wide range of organic compounds and its high boiling point, which minimizes evaporation. It also avoids the overlap of solvent peaks with analyte signals in the regions of interest.

-

Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. This concentration should provide a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) should be added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

II. NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These should be adjusted accordingly for instruments with different field strengths.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 16 ppm (centered around 8 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each carbon.

-

Spectral Width: 240 ppm (centered around 120 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).

-

Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.

-

Temperature: 298 K.

In-Depth Spectral Interpretation and Causality

A thorough analysis of the NMR spectra goes beyond simple peak assignment. It involves understanding the underlying electronic and structural factors that give rise to the observed chemical shifts.

¹H NMR Spectrum Analysis

The most prominent features of the predicted ¹H NMR spectrum are the signals for the amino (-NH₂) and methoxy (-OCH₃) protons.

-

-NH₂ Protons (Broad Singlet, ~7.70 ppm): The protons of the primary amine at the C2 position are expected to appear as a broad singlet. The broadening is due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange with residual water in the solvent. The chemical shift is sensitive to solvent, temperature, and concentration due to hydrogen bonding effects. In DMSO-d₆, which is a hydrogen bond acceptor, the amino protons are typically observed at a lower field compared to non-polar solvents.

-

-OCH₃ Protons (Singlet, ~3.80 ppm): The three protons of the methyl ester group are chemically equivalent and do not have any neighboring protons to couple with, hence they appear as a sharp singlet. Their chemical shift is characteristic of a methyl group attached to an oxygen atom which is part of an ester functionality.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a direct view of the carbon skeleton of the molecule.

-

C2 (~170 ppm): This carbon is bonded to an exocyclic amino nitrogen and an endocyclic nitrogen and sulfur. The cumulative electron-withdrawing effect of these heteroatoms results in significant deshielding, causing the signal to appear at a very low field.

-

C=O (Ester) (~162 ppm): The carbonyl carbon of the methyl carboxylate group is in a highly deshielded environment due to the double bond to an oxygen atom. Its chemical shift is typical for an ester carbonyl.

-

C4 (~108 ppm): This carbon is part of the thiazole ring and is influenced by the adjacent sulfur atom and the electron-withdrawing carboxylate group.

-

C5 (~70 ppm): The most notable feature of the predicted ¹³C spectrum is the significant upfield shift of the C5 carbon. This is a direct consequence of the "heavy atom effect" of the directly attached iodine. The large number of electrons in the iodine atom induces a shielding effect on the C5 nucleus, shifting its resonance to a much higher field than would be expected based on electronegativity alone.

-

-OCH₃ (~52 ppm): The carbon of the methoxy group appears in the expected region for an sp³ hybridized carbon attached to an oxygen atom.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the NMR analysis of this compound, from synthesis to final structural confirmation.

Caption: Logical workflow for the synthesis and NMR analysis of this compound.

Conclusion

The NMR analysis of this compound presents a fascinating case study in the structural elucidation of highly substituted heterocyclic systems. While the ¹H NMR spectrum is relatively simple due to the absence of protons on the thiazole ring, the ¹³C NMR spectrum provides a wealth of information about the electronic environment of the carbon skeleton. The predicted chemical shifts, particularly the significant upfield shift of the C5 carbon due to the heavy atom effect of iodine, are key identifiers for this molecule. By following the detailed experimental protocols and understanding the underlying principles of NMR spectroscopy outlined in this guide, researchers can confidently acquire and interpret the NMR data for this and structurally related compounds, ensuring the scientific rigor required in modern drug discovery and development.

References

-

Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

- CN102079732B, Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and deriv

-

Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons, 2005. [Link]

-

Breitmaier, E.; Voelter, W. Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry, 3rd ed.; VCH, 1987. [Link]

-

Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015. [Link]

An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-amino-5-iodothiazole-4-carboxylate

This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl 2-amino-5-iodothiazole-4-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and tailored to the specific structural features of this molecule.

Introduction: The Significance of Mass Spectrometry for Novel Thiazoles

This compound belongs to the 2-aminothiazole class of compounds, a scaffold of considerable interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2] Accurate characterization of these molecules is paramount for drug discovery and development, ensuring purity, confirming identity, and elucidating metabolic pathways. Mass spectrometry (MS) stands as an indispensable analytical technique for these purposes, offering high sensitivity and specificity for molecular weight determination and structural elucidation.[3] This guide will delve into the practical and theoretical aspects of analyzing this compound by mass spectrometry.

Foundational Principles: Ionization and Fragmentation

The successful mass spectrometric analysis of an organic molecule hinges on the selection of an appropriate ionization technique and a thorough understanding of its subsequent fragmentation patterns.

Ionization Techniques: A Comparative Approach

Given the polar nature of this compound, owing to the amino group and the carboxylate ester, electrospray ionization (ESI) is the most suitable soft ionization technique. ESI is adept at ionizing polar, thermally labile compounds directly from a liquid phase, minimizing in-source fragmentation and preserving the molecular ion.[4][5]

-

Electrospray Ionization (ESI): This technique generates ions by applying a high voltage to a liquid stream, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated molecules, [M+H]⁺. For this compound, the basic amino group is a prime site for protonation.

-

Electron Ionization (EI): While a powerful technique for generating reproducible mass spectra and enabling library matching, EI is a "hard" ionization method that bombards the sample with high-energy electrons (~70 eV).[3] This often leads to extensive fragmentation and, in some cases, the complete absence of a molecular ion peak, which can complicate initial identification. For this particular molecule, EI would likely induce significant fragmentation, making it more suitable for detailed structural studies after initial identification by ESI.

Predicted Fragmentation Pattern

The fragmentation of a molecule in the mass spectrometer provides a "fingerprint" that is unique to its structure.[3] Based on the known fragmentation of halogenated compounds and thiazole derivatives, we can predict the primary fragmentation pathways for this compound.

The molecular weight of this compound (C₅H₅IN₂O₂S) is 299.96 g/mol . The expected protonated molecule [M+H]⁺ would have an m/z of approximately 300.97.

Key Predicted Fragmentation Pathways:

-

Loss of the Iodine Radical (I•): A common fragmentation pathway for iodo-containing compounds is the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (127 Da).[6] This would produce a significant fragment ion.

-

Decarboxylation and Related Losses: The methyl carboxylate group is another likely site of fragmentation. Common losses include the methoxy radical (•OCH₃, 31 Da) or the entire methoxycarbonyl group (•COOCH₃, 59 Da).

-

Thiazole Ring Cleavage: The thiazole ring itself can undergo fragmentation, although it is a relatively stable aromatic system.[7] Potential cleavages could involve the loss of small neutral molecules like hydrogen cyanide (HCN, 27 Da) or acetylene (C₂H₂, 26 Da).[8]

The following diagram illustrates the proposed fragmentation pathway for the protonated molecule.

Caption: Proposed ESI-MS/MS fragmentation pathway.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra and preventing instrument contamination.[9][10]

-

Dissolution: Accurately weigh a small amount of the solid sample (e.g., 1 mg) and dissolve it in a suitable organic solvent such as methanol or acetonitrile to create a stock solution of 1 mg/mL.[9]

-

Dilution: Prepare a working solution by diluting the stock solution with the mobile phase to a final concentration of approximately 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.[9]

-

Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system and ESI needle.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Coupling liquid chromatography with mass spectrometry allows for the separation of the analyte from impurities prior to detection, enhancing the quality of the data.

Table 1: Recommended LC-MS Parameters

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic acid in Water | The acid promotes protonation of the analyte, enhancing ESI efficiency.[1] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile | A common organic solvent for reversed-phase chromatography. |

| Gradient | Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes. | Elutes the compound of interest while separating it from potential impurities. |

| Flow Rate | 0.2 - 0.4 mL/min | Compatible with standard ESI sources. |

| Column Temperature | 30 - 40 °C | Ensures reproducible retention times. |

| Injection Volume | 1 - 5 µL | A small injection volume minimizes peak broadening. |

| Ionization Mode | ESI Positive | The amino group is readily protonated. |

| Scan Range | m/z 50 - 500 | Covers the expected mass of the parent ion and its fragments. |

| Capillary Voltage | 3 - 4 kV | Optimize for maximum signal intensity. |

| Cone Voltage | 20 - 40 V | Can be adjusted to control in-source fragmentation. |

| Collision Energy (for MS/MS) | Ramp from 10 - 40 eV | Allows for the observation of a range of fragment ions, from precursor-rich to fragment-rich spectra. |

The following diagram illustrates the general LC-MS workflow.

Caption: General workflow for LC-MS analysis.

Data Interpretation: A Practical Example

Upon analysis, the resulting data should be carefully examined.

-

Extracted Ion Chromatogram (EIC): Generate an EIC for the expected m/z of the protonated molecule (300.97). This will show a peak at the retention time of the compound, confirming its presence.

-

Full Scan Mass Spectrum: Examine the mass spectrum at the apex of the chromatographic peak. The most abundant ion should correspond to [M+H]⁺. Look for the characteristic isotopic pattern of the iodine atom.

-

MS/MS Spectrum: The MS/MS spectrum of the [M+H]⁺ ion will reveal the fragment ions. Compare the observed fragments to the predicted fragmentation pattern.

Table 2: Expected m/z Values for Key Ions

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₅H₆IN₂O₂S]⁺ | 300.97 |

| [M+H - I]⁺ | [C₅H₆N₂O₂S]⁺ | 173.97 |

| [M+H - •OCH₃]⁺ | [C₄H₃IN₂OS]⁺ | 270.96 |

| [M+H - •COOCH₃]⁺ | [C₄H₄IN₂S]⁺ | 241.97 |

| [[M+H - I] - CO]⁺ | [C₄H₆N₂OS]⁺ | 145.97 |

Conclusion: Ensuring Analytical Confidence

The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and characterization. By employing a systematic approach that includes appropriate sample preparation, optimized LC-MS conditions, and a thorough understanding of the molecule's fragmentation behavior, researchers can achieve high-confidence results. The protocols and theoretical framework presented in this guide provide a solid foundation for the successful analysis of this and related 2-aminothiazole compounds, ultimately supporting the advancement of drug discovery and development programs.

References

-

Basavanakatti, G. B., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Available at: [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]

-

University of Illinois. (n.d.). Sample Preparation | School of Chemical Sciences. Available at: [Link]

-

Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. Available at: [Link]

-

Ali, T. E., et al. (2012). Mass fragmentation pathways of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Journal of Chemical and Pharmaceutical Research, 4(1), 334-342. Available at: [Link]

-

Mohamed, Y. A., et al. (2009). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry, 48B, 1455-1460. Available at: [Link]

-

PubChem. (n.d.). Methyl 2-aminothiazole-5-carboxylate. Available at: [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available at: [Link]

-

Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

-

Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]

-

SpectraBase. (n.d.). Methyl 2-amino-4,5-dihydrothiazole-4-carboxylate - Optional[MS (GC)]. Available at: [Link]

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]

-

Larin, A. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1649. Available at: [Link]

-

Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

-

Ly, T., et al. (2012). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. The Journal of organic chemistry, 77(17), 7489–7496. Available at: [Link]

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]

-

Zhang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3469. Available at: [Link]

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. organomation.com [organomation.com]

- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. uni-saarland.de [uni-saarland.de]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 11. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]

Navigating the Intricacies of Iodinated Thiazole Compounds: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

The introduction of an iodine atom onto a thiazole scaffold, a privileged heterocycle in medicinal chemistry, presents both significant opportunities and distinct challenges in drug discovery and development.[1] Iodinated thiazoles are integral to a range of applications, from potent enzyme inhibitors and receptor modulators to valuable synthetic intermediates.[1][2] However, the very nature of the carbon-iodine (C-I) bond, coupled with the electronic characteristics of the thiazole ring, necessitates a thorough understanding of their stability to ensure the integrity, safety, and efficacy of these molecules. This guide provides a comprehensive technical overview of the factors governing the stability of iodinated thiazole compounds and outlines best practices for their storage and handling.

The Chemical Landscape of Iodinated Thiazoles: A Double-Edged Sword

The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is generally stable.[3] However, the introduction of a halogen, particularly iodine, can significantly alter its reactivity and susceptibility to degradation. The C-I bond is the weakest among the carbon-halogen bonds, making it a potential liability under various stress conditions.

Several key factors intrinsic to the molecular structure can influence the stability of iodinated thiazoles:

-

Position of the Iodine: The location of the iodine atom on the thiazole ring (C2, C4, or C5) impacts the electronic environment of the C-I bond and, consequently, its lability.

-

Nature of Substituents: The presence of electron-donating or electron-withdrawing groups on the thiazole ring or appended side chains can either stabilize or destabilize the molecule.[4] For instance, aryl rings as substituents can increase susceptibility to photodegradation.[4][5]

-

Overall Molecular Complexity: In larger, more complex molecules, steric hindrance and the presence of other functional groups can influence the accessibility of the C-I bond to degradative reagents or catalysts.

Unraveling Degradation Pathways: A Proactive Approach to Stability

A comprehensive understanding of potential degradation pathways is paramount for developing stable formulations and establishing appropriate storage conditions. Forced degradation studies, which intentionally stress the compound under various conditions, are crucial for identifying likely degradants and elucidating degradation mechanisms.[6][7]

Major Degradation Pathways

The primary degradation pathways for iodinated thiazole compounds often involve the cleavage of the C-I bond, but can also include reactions involving the thiazole ring itself.

-

Deiodination: This is a common degradation pathway for iodinated compounds and can be initiated by light, heat, or chemical reagents.[8][9] Reductive dehalogenation can also occur, particularly under anaerobic conditions.[10]

-

Hydrolysis: The thiazole ring itself, or amide/ester functional groups elsewhere in the molecule, can be susceptible to hydrolysis under acidic or basic conditions.[4][11] The pH of the environment plays a critical role in the rate of hydrolysis.[12][13][14]

-

Oxidation: The sulfur atom in the thiazole ring can be susceptible to oxidation, leading to the formation of sulfoxides or sulfones. The presence of oxidizing agents like hydrogen peroxide can promote this degradation.[6]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce the cleavage of the C-I bond, leading to the formation of free radicals and subsequent degradation products.[4][5][15] For some thiazole derivatives with aryl substituents, a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition can occur, forming an unstable endoperoxide that rearranges.[4][5]

The following diagram illustrates the key degradation pathways for a generic iodinated thiazole compound.

Caption: Key degradation pathways for iodinated thiazole compounds.

The Critical Influence of Environmental Factors

External factors play a significant role in the stability of iodinated thiazole compounds. Careful control of these parameters is essential during synthesis, purification, storage, and formulation.

| Factor | Influence on Stability | Recommendations |

| Light | Can induce photodegradation, leading to deiodination and other reactions.[4][5][15] | Store in amber vials or light-resistant containers.[16] Minimize exposure to light during handling. |

| Temperature | Elevated temperatures can accelerate degradation rates of most chemical reactions, including hydrolysis and deiodination.[17][18] | Store at controlled room temperature or under refrigerated/frozen conditions as determined by stability studies.[12][17] |

| pH | Can catalyze hydrolysis of the thiazole ring or other functional groups.[12][13][14] The stability of iodinated compounds can be significantly pH-dependent.[19] | Determine the optimal pH for stability in solution and use appropriate buffer systems.[14] |

| Oxygen/Oxidizing Agents | Can lead to oxidative degradation of the thiazole ring.[6] | Store under an inert atmosphere (e.g., nitrogen or argon) if the compound is found to be sensitive to oxidation.[16] |

| Humidity | Moisture can promote hydrolysis, especially for hygroscopic compounds. | Store in a desiccated environment or with a desiccant. |

Best Practices for Storage and Handling

Adherence to proper storage and handling protocols is critical to maintain the integrity of iodinated thiazole compounds.

General Storage Recommendations

-

Container: Use well-sealed, airtight containers made of inert materials (e.g., glass). For light-sensitive compounds, amber glass is recommended.[16]

-

Atmosphere: For compounds susceptible to oxidation or hydrolysis, storage under an inert atmosphere (argon or nitrogen) is advisable.[16]

-

Temperature: The optimal storage temperature should be determined through stability studies.[17] Common storage conditions include:

-

Controlled room temperature (20-25°C)

-

Refrigerated (2-8°C)

-

Frozen (-20°C or lower)

-

-

Documentation: Maintain clear and accurate labeling on all containers, including the compound name, batch number, storage conditions, and re-test date.

Handling Procedures

-

Minimize Exposure: Limit the exposure of the compound to light, air, and moisture during weighing and transfer.

-

Inert Atmosphere: When handling sensitive compounds, use a glove box or other controlled environment with an inert atmosphere.

-

Solvent Selection: Use high-purity, dry solvents for preparing solutions. The stability of the compound in different solvents should be evaluated.

Designing a Robust Stability Testing Program

A well-designed stability testing program is essential to understand the degradation profile of an iodinated thiazole compound and to establish its shelf-life and appropriate storage conditions. This program should be guided by ICH (International Council for Harmonisation) guidelines.[6]

Forced Degradation Studies

Forced degradation studies are a cornerstone of stability testing.[6][7] They involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions.

Typical Stress Conditions for Forced Degradation Studies:

| Stress Condition | Typical Experimental Setup |

| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified duration.[11] |

| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated temperature for a specified duration.[11] |

| Oxidation | 3% H₂O₂ at room temperature for a specified duration.[6] |

| Thermal Stress | Dry heat (e.g., 80°C) for a specified duration.[4] |

| Photostability | Exposure to a combination of visible and UV light in a photostability chamber.[4][15] |

The following workflow outlines a typical forced degradation study.

Caption: Workflow for a forced degradation study.

Analytical Methodologies

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) and the formation of degradation products.

-

High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability testing.[11][20] A well-developed HPLC method should be able to separate the parent compound from all potential degradation products.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification and structural elucidation of degradation products.[5]

-

Other Techniques: Depending on the nature of the compound and its degradants, other techniques such as Gas Chromatography (GC), Thin-Layer Chromatography (TLC)[20], and spectroscopic methods (UV-Vis, FT-IR, NMR) may be employed.

Conclusion

The stability and storage of iodinated thiazole compounds are critical considerations throughout the drug development lifecycle. A proactive and systematic approach, grounded in a thorough understanding of potential degradation pathways and the influence of environmental factors, is essential. By implementing robust stability testing programs and adhering to best practices for handling and storage, researchers can ensure the quality, safety, and efficacy of these promising molecules, ultimately paving the way for their successful translation into valuable therapeutic agents.

References

-

Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

-

Hou, M., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. ResearchGate. [Link]

-

Hou, M., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Science of The Total Environment. [Link]

-

Panomsuk, S., et al. (2025). The effect of pH on available iodine. ResearchGate. [Link]

-

Soun, M., et al. (2025). Influence of pH on the ¹²⁵I-iodination () and ²¹¹At-astatination () of... ResearchGate. [Link]

-

Lecouturier, P., et al. (2008). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Environmental Science & Technology. [Link]

-

Rossouw, D. D., & Coenen, H. H. (2003). Radiosynthesis and in vitro stability evaluation of various radioiodine-labelled beta-iodoalkylether prosthetic groups linked to model compounds. Nuclear Medicine and Biology. [Link]

-

Agency for Toxic Substances and Disease Registry. (2004). 7. ANALYTICAL METHODS. In Toxicological Profile for Iodine. [Link]

-

MedCrave. (2016). Forced degradation studies. MedCrave online. [Link]

-

Wafelman, A. R., et al. (1994). Synthesis, radiolabelling and stability of radioiodinated m-iodobenzylguanidine, a review. Applied Radiation and Isotopes. [Link]

-

Jian, W., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

G. L. Che, et al. (2024). Analytical capabilities for iodine detection: Review of possibilities for different applications. Review of Scientific Instruments. [Link]

-

Prokopov, D. D., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules. [Link]

-

de Blois, E., et al. (2012). Iodination and Stability of Somatostatin Analogues: Comparison of Iodination Techniques. A Practical Overview. ResearchGate. [Link]

-

Alsante, K. M., et al. (2014). Forced Degradation – A Review. American Pharmaceutical Review. [Link]

-

Agency for Toxic Substances and Disease Registry. (2004). ANALYTICAL METHODS - Toxicological Profile for Iodine. NCBI Bookshelf. [Link]

-

Miller, M. W., et al. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. ACS Omega. [Link]

-

Kusz, J., et al. (2020). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules. [Link]

-

Ahmad, A., et al. (2020). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Catalysts. [Link]

-

Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. [Link]

-

Yang, Y., et al. (2023). Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. Molecules. [Link]

-

Weiss, F. D., et al. (2022). Stabilization of Ethynyl‐Substituted Aryl‐λ‐Iodanes by Tethered N‐Heterocylces. Chemistry – A European Journal. [Link]

-

Gornowicz, A., et al. (2020). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules. [Link]

-

Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]

-

Reed, R. A., et al. (2020). Assessing the Impact of Different Light Sources on Product Quality During Pharmaceutical Drug Product Manufacture - Fluorescent Versus Light-Emitting Diode Light. Journal of Pharmaceutical Sciences. [Link]

-

Eldalo, A., et al. (2006). Stability of iodine in iodinized salt used in Sudan. ResearchGate. [Link]

-

Hou, M., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. Semantic Scholar. [Link]

-

Singh, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

-

Chen, Y., et al. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Scientific Reports. [Link]

-

Mikie, T., et al. (2015). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. Journal of Materials Chemistry C. [Link]

-

Kumar, D., et al. (2024). Iodine Catalysed Synthesis of Luminescent β‐Carboline Tethered Thiazolo[4,5‐c]carbazole and Naphtho[2,1‐d]thiazole Derivatives and Estimation of their Light Emitting Properties. ResearchGate. [Link]

-

Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support. [Link]

-

Gul, F., et al. (2016). pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. ResearchGate. [Link]

-

G. Marotta, et al. (2020). Thiazolo[5,4-d]thiazole-based organic sensitizers with strong visible light absorption for transparent, efficient and stable dye-sensitized solar cells. ResearchGate. [Link]

-

Wu, J., et al. (2021). Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides. Chemical Communications. [Link]

-

D'Aleo, D. N., et al. (2015). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Canadian Journal of Chemistry. [Link]

-

Gutekunst, W. (2011). Haloselectivity of Heterocycles. Baran Lab. [Link]

-

Papakyriakou, M., et al. (2014). Fundamental chemistry of iodine. The reaction of di-iodine towards thiourea and its methyl-derivative: formation of aminothiazoles and aminothiadiazoles through dicationic disulfides. Dalton Transactions. [Link]

-

Bati, B., et al. (2023). Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town. Heliyon. [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 鹵化雜環 [sigmaaldrich.com]

- 3. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medcraveonline.com [medcraveonline.com]

- 7. biomedres.us [biomedres.us]

- 8. researchgate.net [researchgate.net]

- 9. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]

- 10. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. Assessing the Impact of Different Light Sources on Product Quality During Pharmaceutical Drug Product Manufacture - Fluorescent Versus Light-Emitting Diode Light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lumiprobe.com [lumiprobe.com]

- 17. susupport.com [susupport.com]

- 18. Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Radiosynthesis and in vitro stability evaluation of various radioiodine-labelled beta-iodoalkylether prosthetic groups linked to model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Mandate of 5-Iodothiazoles in Modern Drug Discovery: A Technical Guide

Introduction: The Privileged Scaffold and the Strategic Role of Iodine

In the landscape of medicinal chemistry, the thiazole ring stands out as a "privileged scaffold." Its presence in numerous FDA-approved drugs and clinically evaluated molecules attests to its versatile nature, offering a stable aromatic core with favorable pharmacokinetic properties and the ability to engage in crucial hydrogen bonding interactions.[1] While modifications at the 2- and 4-positions are common, the C5-position offers a particularly strategic vector for molecular elaboration. The introduction of an iodine atom at this position creates the 5-iodothiazole, a building block with a dual mandate. It serves not only as a highly versatile synthetic handle for constructing molecular complexity but also as a functional group that can directly enhance biological activity through specific, non-covalent interactions. This guide provides an in-depth analysis of these two critical roles, offering both the strategic rationale and practical methodologies for leveraging 5-iodothiazoles in drug discovery programs.

Part I: The 5-Iodothiazole as a Versatile Synthetic Handle

The true power of the 5-iodothiazole scaffold in library synthesis lies in the reactivity of the carbon-iodine (C-I) bond. Among carbon-halogen bonds, the C-I bond is the weakest, making it exceptionally susceptible to oxidative addition by a low-valent palladium catalyst. This initiates a cascade of well-understood organometallic transformations collectively known as cross-coupling reactions.[2] This superior reactivity allows for highly regioselective functionalization, even in the presence of other halogens like bromine or chlorine on the same ring.[2]

Core Mechanism: The Palladium Catalytic Cycle

Understanding the fundamental catalytic cycle is key to troubleshooting and optimizing these reactions. The process is a sequence of oxidative addition, transmetalation, and reductive elimination that regenerates the active Pd(0) catalyst.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

1. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp2)-C(sp2) bonds, primarily for synthesizing 5-arylthiazoles. The choice of catalyst, ligand, and base is critical and substrate-dependent.

-

Causality in Protocol Design: While Pd(PPh₃)₄ is a classic catalyst, its efficacy can be limited with electron-rich or sterically hindered coupling partners. Modern drug discovery often employs pre-formed catalysts or catalyst/ligand systems featuring electron-rich, bulky biarylphosphine ligands (e.g., SPhos, XPhos). These ligands facilitate the oxidative addition and reductive elimination steps, leading to higher yields and broader substrate scope. The base (e.g., K₂CO₃, Cs₂CO₃) is not merely a proton scavenger; it activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[3]

Protocol: Synthesis of 2-Amino-5-(4-methoxyphenyl)-4-tert-butylthiazole

This protocol is a representative example based on established methodologies for similar substrates.[4]

-

Vessel Preparation: To a flame-dried Schlenk flask, add 2-amino-5-bromo-4-tert-butylthiazole (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

2. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling introduces alkynyl groups, which can act as linkers, rigid structural elements, or pharmacophores that interact with protein targets. This reaction is co-catalyzed by copper(I), which forms a copper acetylide intermediate that undergoes transmetalation with the palladium complex.[5][6]

-

Causality in Protocol Design: The reaction is highly sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, rigorous degassing of solvents and maintaining a strict inert atmosphere are paramount for a successful outcome. The choice of base, typically an amine like triethylamine or diisopropylethylamine, serves both to neutralize the HX byproduct and act as a solvent.[7]

3. Buchwald-Hartwig Amination: Building C-N Bonds

The ability to form C-N bonds is critical, as the amine functionality is ubiquitous in pharmaceuticals. The Buchwald-Hartwig amination allows for the coupling of an aryl halide with a primary or secondary amine.[8][9]

-

Causality in Protocol Design: This reaction is highly dependent on the choice of ligand. Early systems had limited scope, but the development of sterically hindered, electron-rich phosphine ligands by Buchwald, Hartwig, and others revolutionized the field.[8] These ligands stabilize the monomeric Pd(0) species and promote the challenging reductive elimination step that forms the C-N bond.[10] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[9]

Caption: Diversification of a 5-iodothiazole scaffold in a drug discovery workflow.

Part II: The 5-Iodo Substituent as a Modulator of Biological Activity

Beyond its synthetic utility, the iodine atom itself can play a direct and significant role in the pharmacological profile of a drug candidate. This is primarily achieved through a specific and highly directional interaction known as halogen bonding.

Halogen Bonding: A Key Non-Covalent Interaction

A halogen bond is an attractive interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen or a nitrogen atom in an amino acid residue.[11] Due to the anisotropy of electron distribution, the electrostatic potential on the outer tip of the iodine atom along the C-I bond axis is positive, allowing it to act as an electrophile.[12]

-

Significance in Drug Design: The strength of this interaction increases with the size and polarizability of the halogen (I > Br > Cl > F).[13] For iodine, this bond can be comparable in strength to a classical hydrogen bond. Incorporating a halogen bond donor like iodine into a ligand can dramatically increase binding affinity and selectivity for a target protein.[11] In some cases, exchanging a hydrogen or even a chlorine for an iodine can boost affinity by up to two orders of magnitude.[11]

Caption: Schematic of a halogen bond between iodine and a protein carbonyl oxygen.

Case Study: Thiazole Derivatives as PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development.[14][15][16] Thiazole derivatives have emerged as potent inhibitors of key kinases within this pathway.[15][17]

The development of PI3K/mTOR dual inhibitors is a promising therapeutic strategy.[16][17] Several studies have demonstrated that thiazole-based compounds can effectively inhibit these kinases, leading to cell cycle arrest and apoptosis in cancer cell lines.[14][17]

Caption: Simplified PI3K/Akt/mTOR signaling pathway showing inhibition points for thiazole derivatives.

Quantitative Data: Efficacy of Thiazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activity of representative thiazole derivatives against key kinases and cancer cell lines, demonstrating the potency of this scaffold.

| Compound ID | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | Antiproliferative IC₅₀ (µM) | Reference |

| Compound 6 | Akt | - | C6 (Glioma) | 3.83 | [15] |

| Compound 3b | PI3Kα | 0.086 | HL-60 (Leukemia) | - | [16] |

| Compound 3b | mTOR | 0.221 | HL-60 (Leukemia) | - | [16] |

| Compound 19 | PI3K/mTORC1 | - | MCF-7 (Breast) | 0.30 | [14] |

| Dasatinib | Bcr-Abl | <0.001 | K562 (Leukemia) | 0.011 | [18] |

Note: Dasatinib is a clinically approved 2-aminothiazole derivative included for comparison.

Conclusion

5-Iodothiazoles represent a uniquely powerful class of building blocks for medicinal chemistry. Their value is twofold: the C-I bond provides a reactive site for predictable and efficient diversification via modern cross-coupling chemistry, enabling the rapid generation of compound libraries for screening. Simultaneously, the iodine atom itself is not merely a synthetic placeholder; it can function as a potent halogen bond donor, providing a mechanism to enhance binding affinity and selectivity for the target protein. By understanding and strategically applying both the synthetic reactivity and the potential for direct molecular interactions, drug discovery professionals can fully exploit the dual mandate of 5-iodothiazoles to accelerate the development of novel and effective therapeutic agents.

References

-

Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). RSC Publishing. Available at: [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Available at: [Link]

-

Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. (2019). ACS Publications. Available at: [Link]

-

Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (2016). Molecules. Available at: [Link]

-

Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design. (2019). Molecules. Available at: [Link]

-

Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (2016). Molecules. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2022). RSC Advances. Available at: [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2012). ACS Publications. Available at: [Link]

-

EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. (2023). RSC Publishing. Available at: [Link]

-

A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. (2021). MDPI. Available at: [Link]

-

Sonogashira cross-coupling reactions of 5-(benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl(phenyl)verdazyls: synthetic and theoretical aspects. (n.d.). Available at: [Link]

-